Cas no 836627-56-6 (N,N-Dimethyl 3-Bromo-4-(4-methylphenyl)-4-oxobutanamide)

N,N-Dimethyl 3-Bromo-4-(4-methylphenyl)-4-oxobutanamide structure
836627-56-6 structure
Produktname:N,N-Dimethyl 3-Bromo-4-(4-methylphenyl)-4-oxobutanamide
CAS-Nr.:836627-56-6
MF:C13H16BrNO2
MW:298.175642967224
MDL:MFCD29918997
CID:4557288
PubChem ID:11738062

N,N-Dimethyl 3-Bromo-4-(4-methylphenyl)-4-oxobutanamide Chemische und physikalische Eigenschaften

Namen und Kennungen

    • Zolpidem Related Compound 2
    • BCP31591
    • 3-bromo-N,N-dimethyl-4-(4-methylphenyl)-4-oxobutanamide
    • Benzenebutanamide, (c)micro-bromo-N,N,4-trimethyl-(c)(3/4)-oxo-;3-Bromo-N,N-dimethyl-4-oxo-4-(p-tolyl)butanamide
    • β-Bromo-N,N,4-trimethyl-γ-oxobenzenebutanamide (ACI)
    • N,N-Dimethyl 3-bromo-4-(4-methylphenyl)-4-oxobutanamide
    • N,N-Dimethyl-3-bromo-3-(4-methylbenzoyl)propionamide
    • 3-Bromo-N,N-dimethyl-4-oxo-4-(p-tolyl)butanamide
    • UNII-FL829W9C66
    • AS-77364
    • Zolpidem tartrate impurity D [EP]
    • I(2)-Bromo-N,N,4-trimethyl-I(3)-oxobenzenebutanamide
    • Benzenebutanamide, beta-bromo-N,N,4-trimethyl-gamma-oxo-
    • BENZENEBUTANAMIDE, .BETA.-BROMO-N,N,4-TRIMETHYL-.GAMMA.-OXO-
    • 836627-56-6
    • D93845
    • beta-Bromo-N,N,4-trimethyl-gamma-oxobenzenebutanamide
    • FL829W9C66
    • DTXSID601247508
    • ZOLPIDEM TARTRATE IMPURITY D [EP IMPURITY]
    • SCHEMBL4894019
    • .BETA.-BROMO-N,N,4-TRIMETHYL-.GAMMA.-OXOBENZENEBUTANAMIDE
    • N,N-Dimethyl3-Bromo-4-(4-methylphenyl)-4-oxobutanamide
    • N,N-Dimethyl 3-Bromo-4-(4-methylphenyl)-4-oxobutanamide
    • MDL: MFCD29918997
    • Inchi: 1S/C13H16BrNO2/c1-9-4-6-10(7-5-9)13(17)11(14)8-12(16)15(2)3/h4-7,11H,8H2,1-3H3
    • InChI-Schlüssel: BROZCDKHLQPLCX-UHFFFAOYSA-N
    • Lächelt: BrC(C(C1C=CC(C)=CC=1)=O)CC(N(C)C)=O

Berechnete Eigenschaften

  • Genaue Masse: 297.03644g/mol
  • Monoisotopenmasse: 297.03644g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 2
  • Schwere Atomanzahl: 17
  • Anzahl drehbarer Bindungen: 4
  • Komplexität: 283
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 1
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topologische Polaroberfläche: 37.4

Experimentelle Eigenschaften

  • Dichte: 1.3±0.1 g/cm3
  • Schmelzpunkt: NA
  • Siedepunkt: 396.4±37.0 °C at 760 mmHg
  • Flammpunkt: 193.6±26.5 °C
  • Dampfdruck: 0.0±0.9 mmHg at 25°C

N,N-Dimethyl 3-Bromo-4-(4-methylphenyl)-4-oxobutanamide Sicherheitsinformationen

N,N-Dimethyl 3-Bromo-4-(4-methylphenyl)-4-oxobutanamide Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
TRC
D464855-1000mg
N,N-Dimethyl 3-Bromo-4-(4-methylphenyl)-4-oxobutanamide
836627-56-6
1g
$1642.00 2023-05-18
TRC
D464855-250mg
N,N-Dimethyl 3-Bromo-4-(4-methylphenyl)-4-oxobutanamide
836627-56-6
250mg
$552.00 2023-05-18
eNovation Chemicals LLC
D964881-25mg
N,N-Dimethyl3-Bromo-4-(4-methylphenyl)-4-oxobutanamide
836627-56-6 95%
25mg
$185 2025-02-26
Aaron
AR01E63P-1g
N,N-Dimethyl3-Bromo-4-(4-methylphenyl)-4-oxobutanamide
836627-56-6 98%
1g
$1024.00 2025-02-10
eNovation Chemicals LLC
D964881-25mg
N,N-Dimethyl3-Bromo-4-(4-methylphenyl)-4-oxobutanamide
836627-56-6 95%
25mg
$185 2025-02-21
eNovation Chemicals LLC
D964881-100mg
N,N-Dimethyl3-Bromo-4-(4-methylphenyl)-4-oxobutanamide
836627-56-6 95%
100mg
$255 2025-02-21
eNovation Chemicals LLC
D964881-1g
N,N-Dimethyl3-Bromo-4-(4-methylphenyl)-4-oxobutanamide
836627-56-6 95%
1g
$1145 2025-02-21
eNovation Chemicals LLC
D964881-250mg
N,N-Dimethyl3-Bromo-4-(4-methylphenyl)-4-oxobutanamide
836627-56-6 95%
250mg
$575 2023-09-02
eNovation Chemicals LLC
D964881-1g
N,N-Dimethyl3-Bromo-4-(4-methylphenyl)-4-oxobutanamide
836627-56-6 95%
1g
$1145 2025-02-26
eNovation Chemicals LLC
D964881-250mg
N,N-Dimethyl3-Bromo-4-(4-methylphenyl)-4-oxobutanamide
836627-56-6 95%
250mg
$480 2025-02-26

N,N-Dimethyl 3-Bromo-4-(4-methylphenyl)-4-oxobutanamide Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen
1.1 Solvents: Toluene ;  20 °C
1.2 Reagents: Pivaloyl chloride ;  10 min, 20 °C
1.3 Reagents: Triethylamine ;  30 min, 20 - 25 °C; 25 - 45 °C; 2 h, 45 - 50 °C; 45 °C → -10 °C
1.4 Solvents: Water ;  1 h, -10 °C; -10 °C → rt; 1 h, rt
2.1 Solvents: Acetic acid ,  Water ;  rt → 45 °C
2.2 Reagents: Hydrogen bromide Solvents: Water ;  5 - 6 h, 45 - 50 °C
2.3 Reagents: Hydrogen peroxide Solvents: Water ;  35 - 40 °C; 35 °C → rt
2.4 Reagents: Sodium bisulfite Solvents: Water ;  1 h, rt
Referenz
A method for preparing zolpidem and its intermediates
, Italy, , ,

Synthetic Routes 2

Reaktionsbedingungen
1.1 Reagents: Aluminum chloride Solvents: Toluene ;  rt → 0 °C
1.2 0 - 5 °C; 5 - 25 °C; 2 h, 25 - 35 °C
1.3 Solvents: Water ;  35 °C → 70 °C; 15 min, 70 - 80 °C
2.1 Solvents: Toluene ;  20 °C
2.2 Reagents: Pivaloyl chloride ;  10 min, 20 °C
2.3 Reagents: Triethylamine ;  30 min, 20 - 25 °C; 25 - 45 °C; 2 h, 45 - 50 °C; 45 °C → -10 °C
2.4 Solvents: Water ;  1 h, -10 °C; -10 °C → rt; 1 h, rt
3.1 Solvents: Acetic acid ,  Water ;  rt → 45 °C
3.2 Reagents: Hydrogen bromide Solvents: Water ;  5 - 6 h, 45 - 50 °C
3.3 Reagents: Hydrogen peroxide Solvents: Water ;  35 - 40 °C; 35 °C → rt
3.4 Reagents: Sodium bisulfite Solvents: Water ;  1 h, rt
Referenz
A method for preparing zolpidem and its intermediates
, Italy, , ,

Synthetic Routes 3

Reaktionsbedingungen
1.1 Solvents: Acetic acid ;  rt → 40 °C
1.2 Reagents: Bromine ;  1 h, 40 °C; 30 min, 40 °C
1.3 Reagents: Bromine ;  35 - 40 °C
1.4 Reagents: Sodium bisulfite Solvents: Water ;  1 h, rt
Referenz
A method for preparing zolpidem and its intermediates
, Italy, , ,

Synthetic Routes 4

Reaktionsbedingungen
1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dichloromethane ;  30 min, rt
1.2 Reagents: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  6 h, rt
2.1 Reagents: Bromine Solvents: Acetic acid ;  rt; 24 h, rt
Referenz
Scaffold hopping: application to the discovery of novel GABAA receptor ligands
Falco, J. L.; et al, Afinidad, 2007, 64(529), 324-328

Synthetic Routes 5

Reaktionsbedingungen
1.1 Solvents: Toluene ;  rt → 0 °C
1.2 Reagents: Aluminum chloride ;  2.5 h, 0 °C → 95 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
2.1 Reagents: Triethylamine ,  Pivaloyl chloride Solvents: Dichloromethane ;  5 - 15 °C
2.2 Solvents: Water ;  0 - 5 °C
3.1 Reagents: Bromine Solvents: Dichloromethane ;  10 - 15 °C; 3 h, 20 - 30 °C
Referenz
Process for obtaining zolpidem hemi-tartrate.
, Mexico, , ,

N,N-Dimethyl 3-Bromo-4-(4-methylphenyl)-4-oxobutanamide Raw materials

N,N-Dimethyl 3-Bromo-4-(4-methylphenyl)-4-oxobutanamide Preparation Products

Empfohlene Lieferanten
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Hubei Changfu Chemical Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Hubei Changfu Chemical Co., Ltd.
pengshengyue
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
pengshengyue
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Enjia Trading Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Enjia Trading Co., Ltd